5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Description
Properties
IUPAC Name |
5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIRUBQCCNAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593890 | |
| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315479-99-2 | |
| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functional Group Transformation via Ketone Reduction
A prominent route to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves the reduction of a ketone precursor. Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a critical intermediate, synthesized via oxidation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using oxone in methanol at 65°C . Subsequent reduction of the ketone group to a hydroxyl moiety is achieved using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–25°C, yielding the alcohol derivative. The ester group is then converted to a carbonitrile via a two-step process: hydrolysis to the carboxylic acid using aqueous HCl, followed by treatment with thionyl chloride (SOCl2) to form the acyl chloride, and finally reaction with ammonia (NH3) and dehydration using phosphorus pentoxide (P2O5) .
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Ketone oxidation | Oxone, MeOH | 65°C | 18 h | 73% |
| Ester hydrolysis | 1N HCl | RT | 30 min | 85% |
| Acyl chloride formation | SOCl2, reflux | 80°C | 2 h | 90% |
| Cyanation | NH3, P2O5 | 120°C | 6 h | 68% |
This method’s limitations include multi-step purification and moderate overall yield (≈45%), necessitating optimization for industrial-scale applications .
Direct Cyanation of Hydroxylated Intermediates
An alternative approach involves introducing the carbonitrile group directly into a pre-hydroxylated tetrahydronaphthalene scaffold. Starting from 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, the carboxyl group is converted to a nitrile via a Hofmann degradation pathway. Treatment with phosphorus oxychloride (POCl3) forms the acid chloride, which undergoes ammonolysis to produce the amide. Subsequent dehydration using phosphorus pentoxide (P2O5) at elevated temperatures yields the target carbonitrile .
Optimization Insights
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .
-
Catalytic additives : Copper(I) cyanide (CuCN) facilitates nucleophilic substitution in halogenated precursors, though this route requires a bromo or iodo substituent at the 2-position .
Cyclization Strategies Using Malononitrile
Cyclocondensation reactions offer a single-pot route to construct the tetrahydronaphthalene core with integrated functional groups. A base-promoted method employs malononitrile, cyclohexanone, and aryl aldehydes in dimethylformamide (DMF) with potassium hydroxide (KOH) as a catalyst. The reaction proceeds via Knoevenagel condensation followed by Michael addition, forming the tetrahydronaphthalene ring. Subsequent oxidation of the 5-position ketone to a hydroxyl group is achieved using oxone in methanol .
Representative Procedure
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Combine malononitrile (1 mmol), cyclohexanone (1 mmol), and 4-methoxybenzaldehyde (1 mmol) in DMF.
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Add powdered KOH (2.2 mmol) and stir at 100°C for 3 h.
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Quench with 1N HCl, extract with ethyl acetate, and purify via silica gel chromatography.
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Oxidize the ketone intermediate with oxone (0.3 mmol) in methanol at 65°C for 6 h .
Performance Metrics
| Parameter | Value |
|---|---|
| Overall yield | 58% |
| Purity (HPLC) | >95% |
| Reaction scalability | Demonstrated at 10-g scale |
Catalytic Hydroxylation of Pre-formed Carbonitriles
Transition-metal-catalyzed C–H hydroxylation provides a regioselective method to introduce the hydroxyl group. Using a palladium(II) acetate catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, 5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes hydroxylation at the 5-position in acetonitrile at 80°C . This method avoids functional group transformations but requires stringent control over oxidation conditions to prevent over-oxidation to quinones.
Catalytic System Efficiency
| Catalyst | Oxidant | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)2 | TBHP | MeCN | 52% |
| FeCl3 | H2O2 | DCM | 28% |
| CuI | O2 | DMF | 35% |
Comparative Analysis of Synthetic Routes
Advantages and Limitations
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Ketone reduction : High functional group tolerance but involves multi-step synthesis.
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Direct cyanation : Streamlines nitrile introduction but requires halogenated precursors.
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Cyclization : Single-pot efficiency but limited substrate scope.
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Catalytic hydroxylation : Atom-economical yet sensitive to oxidation conditions.
Yield Optimization Trends
| Method | Average Yield | Key Challenge |
|---|---|---|
| Ketone reduction | 45% | Multi-step purification |
| Direct cyanation | 60% | Halogen precursor synthesis |
| Cyclization | 58% | Byproduct formation |
| Catalytic hydroxylation | 52% | Over-oxidation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or nickel for hydrogenation reactions.
Major Products
Oxidation: Quinones, hydroxyquinones.
Reduction: Primary amines.
Substitution: Esters, ethers.
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has been explored for its biological activities, particularly in the development of pharmaceuticals:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxyl and carbonitrile groups enhances its interaction with biological targets.
- Neuroprotective Effects : Studies suggest that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential for this compound to influence neurochemical pathways is an area of ongoing investigation.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthetic Intermediates : It can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.
- Reagent in Chemical Reactions : Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and cyclization processes.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Development : Research is being conducted on the incorporation of this compound into polymer matrices to enhance their mechanical properties or introduce specific functionalities.
- Nanomaterials : It may also play a role in the development of nanomaterials for applications such as drug delivery systems or sensors due to its ability to form stable complexes with metal ions.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting their potential use as lead compounds in drug development.
Case Study 2: Synthesis of Functional Polymers
In another research project, scientists utilized this compound as a precursor to synthesize functionalized polymers with enhanced thermal stability and mechanical strength. The polymers demonstrated promising characteristics for use in high-performance materials.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | Journal of Medicinal Chemistry |
| Compound B | Neuroprotective | 20 | Neuropharmacology Journal |
| 5-Hydroxy Compound | Anticancer | TBD | Ongoing Research |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | 85 | Organic Letters |
| Cyclization | Heat + Catalyst | 90 | Journal of Organic Chemistry |
Mechanism of Action
The mechanism of action of 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with structurally related tetrahydronaphthalene-carbonitrile derivatives:
Table 1: Structural and Functional Comparison of Tetrahydronaphthalene-Carbonitrile Derivatives
Key Findings
Amino derivatives (e.g., 5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride) are often synthesized as hydrochloride salts to improve stability and solubility, making them suitable for pharmaceutical applications .
Positional Isomerism The 8-oxo isomer (8-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile) demonstrates how the position of functional groups alters physicochemical properties.
Synthetic Routes Analogous compounds, such as 3-amino-4-(4,5-dihydro-1H-imidazol-2-yl)-1-phenyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, are synthesized via condensation reactions involving phenylenediamine and carbon disulfide, followed by recrystallization . This suggests possible routes for derivatizing the hydroxyl variant.
Safety and Handling
- The 3-methoxy-5-oxo derivative carries hazards including skin/eye irritation (H315/H319) and respiratory toxicity (H335), highlighting the need for careful handling of oxo-containing analogs .
Biological Activity
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (C11H11NO) is a notable organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a carbonitrile group on a tetrahydronaphthalene backbone. Its molecular weight is 173.21 g/mol, and it has the following structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 1315479-99-2 |
The biological activity of this compound is attributed to its interaction with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzymatic activity and influence cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study focusing on phenylpropanoid derivatives highlighted their potential against various pathogens due to their ability to disrupt microbial cell membranes and inhibit metabolic processes .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its effects on tumor cell proliferation and apoptosis induction. In vitro studies have shown that derivatives of tetrahydronaphthalene can inhibit cell growth in several cancer cell lines .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds related to this compound. These compounds have demonstrated antioxidant activity that could mitigate oxidative stress in neuronal cells .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several phenylpropanoid derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
- Cancer Cell Line Analysis : In vitro assays conducted on human breast cancer cells showed that specific derivatives of tetrahydronaphthalene induced apoptosis through the activation of caspase pathways. The study concluded that these compounds could serve as lead candidates for further anticancer drug development .
- Neuroprotection in Animal Models : Research involving animal models demonstrated that treatment with tetrahydronaphthalene derivatives reduced markers of oxidative stress in brain tissues subjected to ischemia-reperfusion injury .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and how can regioselectivity be controlled during hydroxylation?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of naphthalene precursors followed by regioselective oxidation. For example, partial hydrogenation of 2-cyanonaphthalene derivatives under controlled pressure (e.g., 50–100 psi H₂ with Pd/C) yields the tetrahydro intermediate. Hydroxylation at the 5-position can be achieved via Sharpless epoxidation or enzymatic catalysis to ensure regioselectivity. Post-reaction purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the hydroxyl group’s position and tetrahydronaphthalene backbone.
- FT-IR to verify nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) functional groups.
- Mass spectrometry (ESI-MS or GC-MS) for molecular weight validation .
Q. What in vitro models are appropriate for initial toxicity screening of this compound?
- Methodological Answer : Use tiered toxicity assays:
- Cell viability assays (MTT or resazurin) in human hepatocyte (HepG2) and lung epithelial (A549) cell lines to screen acute cytotoxicity.
- Reactive oxygen species (ROS) assays to evaluate oxidative stress potential.
- Metabolic stability tests in liver microsomes (human/rodent) to predict pharmacokinetic profiles.
- Reference ATSDR’s framework for prioritizing endpoints (e.g., genotoxicity, endocrine disruption) based on structural analogs like methylnaphthalenes .
Advanced Research Questions
Q. How does the hydroxyl group influence the compound’s metabolic pathways compared to non-hydroxylated analogs?
- Methodological Answer : The hydroxyl group enhances Phase I metabolism via cytochrome P450 (CYP2E1, CYP3A4) oxidation, leading to quinone intermediates. Compare metabolic stability using:
- LC-MS/MS to identify metabolites in hepatic microsomal incubations.
- Computational docking (e.g., AutoDock Vina) to assess binding affinities to CYP enzymes.
- Contrast with non-hydroxylated analogs (e.g., 5,6,7,8-tetrahydronaphthalene-2-carbonitrile), which primarily undergo nitrile hydrolysis. Hydroxylation may increase susceptibility to glucuronidation, altering excretion pathways .
Q. What strategies resolve contradictory results in environmental degradation studies of related naphthalene derivatives?
- Methodological Answer : Address discrepancies by standardizing test conditions:
- Aerobic vs. anaerobic systems : Monitor degradation products (e.g., via GC-MS) under both conditions.
- pH-controlled bioreactors : Assess microbial consortia activity (e.g., Pseudomonas spp.) at pH 6–7.
- QSAR modeling : Predict half-lives using logP and electron density parameters from analogous compounds.
- Reference ATSDR’s data gap prioritization for environmental persistence and transformation products .
Q. How can computational chemistry predict the reactivity of this compound in different solvents?
- Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
- Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of nitrile hydrolysis rates). AI-driven retrosynthesis tools (e.g., Pistachio) can propose solvent-optimized reaction pathways .
Q. What mechanisms explain conflicting cytotoxicity data across different cell lines?
- Methodological Answer : Investigate cell-specific factors:
- Membrane permeability : Measure cellular uptake via LC-MS quantification of intracellular compound levels.
- Metabolic activation : Compare cytotoxicity in CYP-overexpressing vs. knockout cell lines.
- Redox balance : Quantify glutathione (GSH) depletion and Nrf2 activation in resistant cell types.
- Apply ATSDR’s confidence scoring system (High/Moderate/Low) to prioritize robust datasets and exclude low-confidence studies .
Data Analysis and Interpretation
Q. How should researchers prioritize conflicting toxicity data for risk assessment?
- Methodological Answer : Use ATSDR’s tiered approach:
- High-confidence studies : Prioritize OECD Guideline-compliant in vivo data (e.g., 90-day rodent studies).
- Weight-of-evidence analysis : Integrate in vitro (e.g., Ames test) and QSAR predictions.
- Uncertainty factors : Apply 10-fold adjustments for interspecies variability if only animal data exist.
- Document data gaps (e.g., chronic exposure effects) for future research agendas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
